1,3-Adamantanediacetic acid

Catalog No.
S794258
CAS No.
17768-28-4
M.F
C14H20O4
M. Wt
252.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Adamantanediacetic acid

CAS Number

17768-28-4

Product Name

1,3-Adamantanediacetic acid

IUPAC Name

2-[3-(carboxymethyl)-1-adamantyl]acetic acid

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

InChI

InChI=1S/C14H20O4/c15-11(16)6-13-2-9-1-10(4-13)5-14(3-9,8-13)7-12(17)18/h9-10H,1-8H2,(H,15,16)(H,17,18)

InChI Key

UTENGZNBNPABQE-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)CC(=O)O)CC(=O)O

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CC(=O)O)CC(=O)O

Chelating Agent:

  • 1,3-AdADA acts as a chelating agent, forming strong complexes with metal ions. This property makes it useful in various applications, including:
    • Separation and purification of metals: It can selectively bind and separate specific metal ions from mixtures, aiding in their purification for further studies or industrial use .
    • Radioisotope decontamination: 1,3-AdADA can bind radioactive metal ions, potentially aiding in their removal from contaminated environments or materials .

Bioconjugation Agent:

  • 1,3-AdADA can be attached to biomolecules like proteins, peptides, or drugs, creating bioconjugates. This conjugation allows researchers to:
    • Improve drug delivery: By attaching a therapeutic drug to 1,3-AdADA, researchers can potentially enhance its targeting and delivery to specific tissues or cells .
    • Develop imaging probes: Attaching imaging agents like radioisotopes or fluorescent molecules to 1,3-AdADA can create probes for non-invasive imaging of specific biological processes or structures .

Material Science Applications:

  • The unique structure and properties of 1,3-AdADA make it potentially useful in material science applications, such as:
    • Development of functional materials: Its ability to chelate metal ions and bind to biomolecules suggests potential applications in designing materials with specific functionalities, like sensors or drug delivery systems .
    • Nanoparticle synthesis: 1,3-AdADA can be used to stabilize and functionalize nanoparticles, tailoring their properties for various applications in catalysis, imaging, or drug delivery .

1,3-Adamantanediacetic acid is an organic compound with the molecular formula C₁₄H₂₀O₄. It features a unique adamantane structure, characterized by a diamond-like arrangement of carbon atoms, which provides rigidity and stability. The compound contains two acetic acid functional groups attached to the 1 and 3 positions of the adamantane skeleton. This configuration contributes to its distinctive chemical properties and potential applications in various fields, including materials science and medicinal chemistry .

Due to its carboxylic acid groups. Notable reactions include:

  • Esterification: The compound can react with alcohols to form esters, a reaction facilitated by acid catalysts.
  • Coordination Chemistry: It can form coordination complexes with metal ions, leading to the synthesis of metal-organic frameworks (MOFs) which exhibit interesting structural and electronic properties .
  • Decarboxylation: Under specific conditions, the carboxyl groups may undergo decarboxylation, producing various derivatives.

Research indicates that 1,3-adamantanediacetic acid exhibits biological activity, particularly in the context of coordination complexes. Some studies have highlighted its potential as a bifunctional sensor for detecting metal ions such as nickel(II) and valproate. The compound's unique structure allows for effective interaction with biological molecules, suggesting possible applications in drug design and delivery systems .

The synthesis of 1,3-adamantanediacetic acid typically involves the following methods:

  • Condensation Reactions: A common method includes the reaction of 1,3-cyclohexanedione with acetic anhydride under acidic conditions. This approach yields high purity and good yields of the desired product .
  • Hydrothermal Synthesis: This method utilizes high temperature and pressure conditions to promote the formation of coordination polymers involving 1,3-adamantanediacetic acid as a ligand .

1,3-Adamantanediacetic acid finds applications in various fields:

  • Materials Science: It serves as a building block for synthesizing metal-organic frameworks that have potential uses in gas storage and separation.
  • Drug Development: Its ability to form stable complexes with metal ions makes it a candidate for drug delivery systems and therapeutic agents.
  • Sensors: The compound's luminescent properties enable its use in sensor applications for detecting specific ions or molecules .

Interaction studies involving 1,3-adamantanediacetic acid have revealed significant insights into its coordination behavior. For instance:

  • Metal Ion Interactions: Systematic investigations have shown how pH influences the interaction between 1,3-adamantanediacetic acid and various metal cations, impacting the stability and structure of resulting complexes .
  • Biological Interactions: Studies suggest that the compound can interact with biological molecules, potentially influencing cellular processes or serving as a drug candidate .

Several compounds share structural or functional similarities with 1,3-adamantanediacetic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,2-Adamantanediacetic AcidDicarboxylic AcidDifferent positioning of carboxylic groups
AdamantaneHydrocarbonBase structure without functional groups
1,3-Dicarboxylic AcidDicarboxylic AcidLacks adamantane structure
1-AminoadamantaneAmino AcidContains an amino group instead of carboxyls

The uniqueness of 1,3-adamantanediacetic acid lies in its adamantane framework combined with two acetic acid functionalities, providing distinct reactivity and potential applications not found in simpler or alternative compounds. This structural complexity enhances its utility in coordination chemistry and materials science compared to other similar compounds.

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

17768-28-4

Wikipedia

1,3-Adamantanediacetic acid

Dates

Modify: 2023-08-15

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